2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile
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Overview
Description
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile is an organic compound with a complex structure that includes an aminomethyl group, a fluoro substituent, a methoxy group, and a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable precursor, such as 3-fluoro-4-methoxybenzonitrile, with an aminomethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the nitrile group would produce primary amines.
Scientific Research Applications
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: It may be used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-3-fluoro-4-methoxybenzaldehyde
- 2-(Aminomethyl)-3-fluoro-4-methoxybenzoic acid
- 2-(Aminomethyl)-3-fluoro-4-methoxybenzamide
Uniqueness
2-(Aminomethyl)-3-fluoro-4-methoxybenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the fluoro and methoxy groups, along with the aminomethyl and nitrile functionalities, allows for diverse chemical transformations and interactions, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H9FN2O |
---|---|
Molecular Weight |
180.18 g/mol |
IUPAC Name |
2-(aminomethyl)-3-fluoro-4-methoxybenzonitrile |
InChI |
InChI=1S/C9H9FN2O/c1-13-8-3-2-6(4-11)7(5-12)9(8)10/h2-3H,5,12H2,1H3 |
InChI Key |
WLIMXRLISWOOOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#N)CN)F |
Origin of Product |
United States |
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